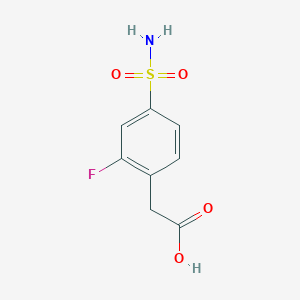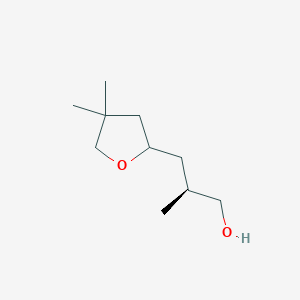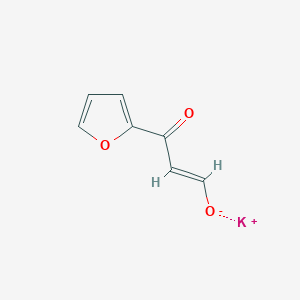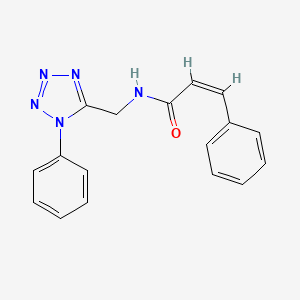![molecular formula C22H14O3 B2858329 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione CAS No. 400833-57-0](/img/structure/B2858329.png)
2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s a β-diketone with indane as its structural nucleus .
Synthesis Analysis
Indane-1,3-dione has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . A potentially tautomeric azomethine imide, similar to your compound of interest, has been synthesized by condensation of 5-phenylpyrazolidin-3-one with 2-(hydroxymethylidene)-1H-indene-1,3(2H)-dione .Molecular Structure Analysis
The molecular structure of indane-1,3-dione is C6H4(CO)2CH2 . It’s a colorless or white solid, but old samples can appear yellowish or even green .Chemical Reactions Analysis
The carbon at the C-2 position of indane-1,3-dione is alpha to both carbonyls, and thus can act as a nucleophile. It undergoes self-aldol condensation quite easily .Applications De Recherche Scientifique
Medicinal Chemistry: Alzheimer’s and AIDS Treatment
Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. Notably, Donepezil, a treatment for Alzheimer’s disease, and Indinavir, used for AIDS therapy, are related to this structure . The structural similarity suggests that 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione could be explored for similar pharmacological applications.
Organic Electronics: Dye Design for Solar Cells
As an electron acceptor, indane-1,3-dione derivatives are integral in designing dyes for solar cells. Their ability to participate in electron transfer makes them suitable for creating efficient photovoltaic systems .
Photopolymerization: Photoinitiators
The compound’s structure is conducive to photopolymerization processes, where it can act as a photoinitiator. This application is crucial in developing light-curable materials, such as coatings and adhesives .
Optical Sensing: Biosensing Applications
Indane-1,3-dione derivatives have been utilized in biosensing due to their optical properties. They can be engineered to detect biological molecules, which is vital for diagnostic and analytical purposes .
Bioimaging: Contrast Agents
The unique optical characteristics of these compounds also make them suitable as contrast agents in bioimaging. They can help in visualizing biological processes and structures .
Non-Linear Optical (NLO) Applications: Chromophores
The compound’s ability to act as a chromophore makes it valuable in NLO applications. This includes the development of materials for optical data storage and processing .
Antiproliferative Activity: Anti-Cancer Research
2-Arylidene-indan-1,3-dione derivatives exhibit antiproliferative activity, making them potential candidates for anti-cancer drugs. They have shown promise against certain cancer cell lines, suggesting a scope for further development in oncology .
Natural Product Synthesis: Biomimetic Compounds
The structure of indane-1,3-dione is found in various natural products. This makes its derivatives, including 2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione , interesting for the synthesis of biomimetic compounds, which can mimic natural biological activities .
Orientations Futures
Indane-1,3-dione and its derivatives have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . The future directions for your compound of interest could potentially lie in these areas.
Propriétés
IUPAC Name |
2-[(3-phenoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVWFOXMCIXCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858254.png)



![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2858266.png)

![2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2858269.png)